Acetamide, 2-(4-chloro-3-pentadecylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-
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Overview
Description
“Acetamide, 2-(4-chloro-3-pentadecylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenoxy group and a dimethylpyrrol group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, 2-(4-chloro-3-pentadecylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-pentadecylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Introduction of the Pyrrol Group: The phenoxy intermediate is then reacted with 2,5-dimethylpyrrole under suitable conditions to introduce the pyrrol group.
Formation of the Acetamide: Finally, the intermediate is treated with acetic anhydride or another acylating agent to form the acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“Acetamide, 2-(4-chloro-3-pentadecylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of “Acetamide, 2-(4-chloro-3-pentadecylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-” would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: A simpler analogue with a single chloro-substituted phenyl group.
Acetamide, N-(2,5-dimethylphenyl)-: Contains a dimethyl-substituted phenyl group instead of the pyrrol group.
Acetamide, N-(4-chloro-3-pentadecylphenyl)-: Similar structure but lacks the pyrrol group.
Uniqueness
“Acetamide, 2-(4-chloro-3-pentadecylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-” is unique due to the combination of the chloro-substituted phenoxy group and the dimethylpyrrol group. This unique structure may confer specific properties, such as enhanced biological activity or improved material characteristics, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
117554-52-6 |
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Molecular Formula |
C29H45ClN2O2 |
Molecular Weight |
489.1 g/mol |
IUPAC Name |
2-(4-chloro-3-pentadecylphenoxy)-N-(2,5-dimethylpyrrol-1-yl)acetamide |
InChI |
InChI=1S/C29H45ClN2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-22-27(20-21-28(26)30)34-23-29(33)31-32-24(2)18-19-25(32)3/h18-22H,4-17,23H2,1-3H3,(H,31,33) |
InChI Key |
UCYFFECFOJSINL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OCC(=O)NN2C(=CC=C2C)C)Cl |
Origin of Product |
United States |
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